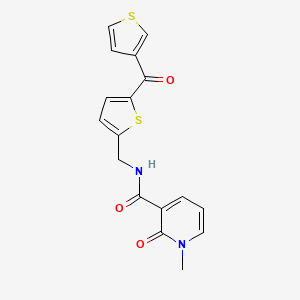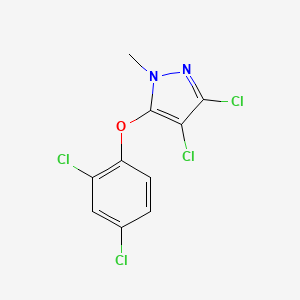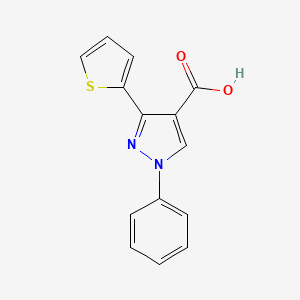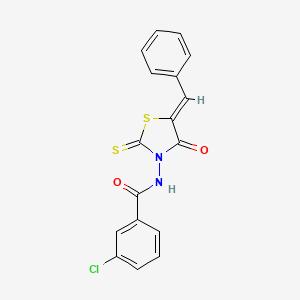
1-methyl-2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-methyl-2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide" is a complex molecule that appears to be related to a family of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential pharmaceutical applications. The structure of the compound suggests that it may possess similar properties to those found in the related literature, such as antioxidant activity or the ability to form stable crystal structures with hydrogen bonding.
Synthesis Analysis
The synthesis of related dihydropyridine derivatives often involves multi-step reactions that can include condensation, cycloaddition, and ring-transformation reactions. For example, a one-pot synthesis method has been reported for the creation of 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives, which could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of structurally related compounds has been achieved through sequences that involve key intermediates, such as thiophene derivatives, which could be relevant for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives can be complex, with the potential for multiple stereogenic centers and diastereoisomerism. For instance, NMR spectroscopy has been used to investigate the stereochemistry of diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides, which could provide insights into the structural analysis of the compound . X-ray diffraction analysis has also been employed to unambiguously assign the structure of related compounds, which could be indicative of the techniques required to analyze the molecular structure of the target compound .
Chemical Reactions Analysis
The chemical reactivity of dihydropyridine derivatives can vary depending on the substituents present on the molecule. For example, the presence of heterocyclic moieties can influence the antioxidant activity of these compounds, as demonstrated by the higher antioxidant activity of certain pyrrolidine derivatives compared to ascorbic acid . The compound , with its thiophene moieties, may also participate in unique chemical reactions, potentially leading to novel derivatives with interesting biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives can be influenced by their molecular structure. For instance, the presence of hydrogen bonds in the crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide contributes to the formation of infinite chains along a specific axis, which could be relevant for the solubility and stability of the compound . The crystal structure of related compounds, such as those containing thiophene and oxadiazole rings, is often stabilized by various intermolecular interactions, including hydrogen bonds and π-π interactions . These properties are crucial for understanding the behavior of the compound in different environments and could affect its potential pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds similar to the one are often synthesized and characterized for their unique structural and chemical properties. For instance, research on 1,4-dihydropyridines bearing carbonyl functions shows their application as anti-hypertensive agents and coronary vessel dilators, highlighting the therapeutic potential of structurally related compounds (Schneiders & Zimmer, 1991). Similarly, the study on chromone-3-carboxamides and their reactions with cyanothioacetamide underscores the significance of these compounds in generating biologically active molecules, suggesting their utility in drug discovery and medicinal chemistry (Kornev, Tishin, & Sosnovskikh, 2019).
Biological Activities
The exploration of biologically active thiophene-3-carboxamide derivatives exemplifies the research interest in compounds with antibacterial and antifungal properties. Such studies indicate the potential of thiophene derivatives in contributing to the development of new antimicrobial agents, which could be relevant to the compound (Vasu et al., 2003). Furthermore, the synthesis and antimicrobial evaluation of thiophene-2-carboxamides reveal the ongoing efforts to harness these molecules' therapeutic potential, underscoring their importance in pharmaceutical research and development (Talupur, Satheesh, & Chandrasekhar, 2021).
Eigenschaften
IUPAC Name |
1-methyl-2-oxo-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-19-7-2-3-13(17(19)22)16(21)18-9-12-4-5-14(24-12)15(20)11-6-8-23-10-11/h2-8,10H,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFMXYUXYPXAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517893.png)

![N-(2,4-difluorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2517898.png)


![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2517903.png)
![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2517904.png)
![N-(3,4-dimethoxyphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2517906.png)





